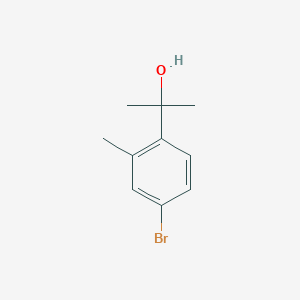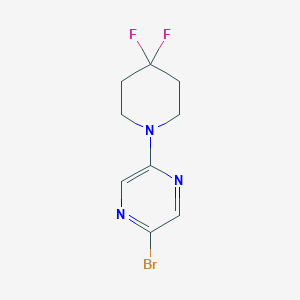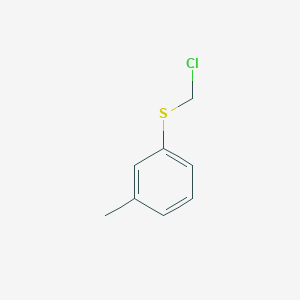![molecular formula C12H11NO3 B8742894 Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate CAS No. 1210-27-1](/img/structure/B8742894.png)
Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines a cycloheptane ring fused with a pyrrole ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of a carboxylic acid derivative with an amine to form an intermediate, which then undergoes cyclization to form the pyrrole ring. The reaction conditions often require the use of acid catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications for further applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce a variety of functional groups onto the pyrrole ring .
Aplicaciones Científicas De Investigación
Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may bind to the colchicine site on tubulin, inhibiting tubulin polymerization and inducing apoptosis through the mitochondrial pathway .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester
- Cyclohepta[b]pyrrole-3-carboxylic acid, 2-[(2-aminophenyl)amino]-, ethyl ester
Uniqueness
Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate is unique due to its specific structural features and the presence of the oxo group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .
Propiedades
Número CAS |
1210-27-1 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
ethyl 2-oxo-1H-cyclohepta[b]pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10-8-6-4-3-5-7-9(8)13-11(10)14/h3-7H,2H2,1H3,(H,13,14) |
Clave InChI |
PJOLVSCMENMWFF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=CC=CC=C2NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(2,3-Difluorophenyl)methyl]thio]-4,6-pyrimidinediamine](/img/structure/B8742832.png)
![2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine](/img/structure/B8742836.png)











